molecular formula C22H23N5O3 B11645249 N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

Cat. No.: B11645249
M. Wt: 405.4 g/mol
InChI Key: JXRQPHULZWWHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core linked to a dimethoxyphenyl and dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide typically involves a multi-step process. The initial step often includes the preparation of the benzamide core, followed by the introduction of the dimethoxyphenyl and dimethylpyrimidinyl groups through a series of condensation and substitution reactions. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is crucial in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide: shares similarities with other benzamide derivatives and pyrimidine-based compounds.

    Unique Features: Its unique combination of functional groups and structural configuration distinguishes it from other compounds, potentially offering unique biological and chemical properties.

List of Similar Compounds

  • This compound
  • This compound analogs
  • Benzamide derivatives
  • Pyrimidine-based compounds

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(E)-N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C22H23N5O3/c1-14-12-15(2)24-21(23-14)27-22(26-20(28)16-8-6-5-7-9-16)25-18-11-10-17(29-3)13-19(18)30-4/h5-13H,1-4H3,(H2,23,24,25,26,27,28)

InChI Key

JXRQPHULZWWHTO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)OC)OC)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.